An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid.[1] As a chiral N-heterocyclic β-amino acid derivative, it serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its significance is particularly pronounced in the development of GABA (γ-aminobutyric acid) uptake inhibitors, which are instrumental in treating neurological disorders such as epilepsy and anxiety. The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in multi-step organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and characterization of 1-Boc-Nipecotic acid.
Chemical Structure and Identification
The chemical structure of 1-Boc-Nipecotic acid features a piperidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid[2] |
| Molecular Formula | C₁₁H₁₉NO₄[3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O[2] |
| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)[2] |
| InChIKey | NXILIHONWRXHFA-UHFFFAOYSA-N[2] |
| CAS Number | 84358-12-3[4] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-Nipecotic acid is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 96-98 °C | [5] |
| Boiling Point | Decomposes before boiling | [5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and DMF. | [5] |
| pKa | No experimental data available. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 1-Boc-Nipecotic acid.
Synthesis of 1-Boc-Nipecotic Acid
The following protocol describes a common method for the synthesis of 1-Boc-Nipecotic acid from nipecotic acid.
Materials:
-
Nipecotic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl) (1N)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve nipecotic acid in a 1:1 mixture of tert-butanol and a 1N aqueous solution of sodium hydroxide at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in tert-butanol to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-Boc-Nipecotic acid as a solid.
Caption: Workflow for the synthesis of 1-Boc-Nipecotic acid.
Characterization Protocols
Objective: To confirm the chemical structure of 1-Boc-Nipecotic acid.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 1-Boc-Nipecotic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Ensure the sample is fully dissolved.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
Objective: To identify the functional groups present in 1-Boc-Nipecotic acid.
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR Method):
-
Place a small amount of the solid 1-Boc-Nipecotic acid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 1-Boc-Nipecotic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the carbamate, the O-H stretch of the carboxylic acid, and C-H stretches of the alkyl groups.
Objective: To determine the molecular weight and confirm the elemental composition of 1-Boc-Nipecotic acid.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of 1-Boc-Nipecotic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
A small amount of formic acid or ammonium (B1175870) acetate can be added to the solution to promote ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
Data Analysis:
-
In positive ion mode, look for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.
-
In negative ion mode, look for the deprotonated molecule [M-H]⁻.
-
Compare the observed m/z values with the calculated exact mass of 1-Boc-Nipecotic acid to confirm its identity.
Role in Drug Development: Precursor to GABA Uptake Inhibitors
1-Boc-Nipecotic acid is a key intermediate in the synthesis of nipecotic acid and its derivatives, which are known to inhibit the reuptake of the neurotransmitter GABA from the synaptic cleft. By blocking GABA transporters (GATs), these compounds increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism of action is beneficial in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy. The Boc group serves as a protecting group for the nitrogen atom, allowing for modifications to the carboxylic acid moiety or other parts of the molecule before its removal to yield the active pharmaceutical ingredient.
Caption: Role of 1-Boc-Nipecotic acid as a precursor to GABA uptake inhibitors.
Conclusion
1-Boc-Nipecotic acid is a fundamentally important molecule in medicinal chemistry and organic synthesis. Its well-defined chemical and physical properties, combined with established synthetic and analytical protocols, make it a reliable and versatile building block for the development of novel therapeutics, particularly those targeting the GABAergic system. The detailed information provided in this guide is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
References
- 1. uab.edu [uab.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
